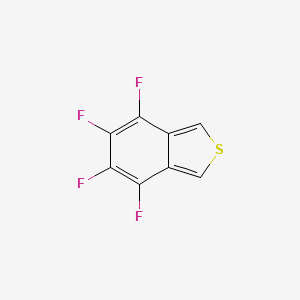

4,5,6,7-Tetrafluoro-2-benzothiophene

Description

Properties

CAS No. |

137676-35-8 |

|---|---|

Molecular Formula |

C8H2F4S |

Molecular Weight |

206.16 g/mol |

IUPAC Name |

4,5,6,7-tetrafluoro-2-benzothiophene |

InChI |

InChI=1S/C8H2F4S/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2H |

InChI Key |

HFLAKNFPIYXXCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CS1)C(=C(C(=C2F)F)F)F |

Origin of Product |

United States |

Q & A

What are the established synthetic routes for 4,5,6,7-Tetrafluoro-2-benzothiophene, and what are their key methodological steps?

Basic Research Question

The compound is synthesized via cyclization reactions using perfluoroarene precursors. A validated method involves reacting pentafluorobenzaldehyde with α-mercaptocarbonyl compounds, where the thiol group adds to the aldehyde, followed by cyclization to form the benzothiophene ring . Another approach employs multi-step sequences starting from hexafluorobenzene, involving nitration, reduction, and cyclization . Key steps include strict temperature control, use of anhydrous solvents (e.g., THF), and purification via column chromatography .

What characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for verifying fluorine substitution patterns and aromatic proton environments . Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves crystal packing and bond angles, particularly for derivatives . High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors reaction progress and purity .

How can reaction conditions be optimized to improve the yield of this compound in cyclization reactions?

Advanced Research Question

Variables include catalyst selection (e.g., palladium complexes for cross-coupling ), solvent polarity (THF vs. DMF), and reaction duration (3–7 days for complete cyclization ). Increasing electrophilicity of the aldehyde precursor via electron-withdrawing groups (e.g., nitro) enhances thiol addition efficiency. Inert atmospheres (argon/nitrogen) prevent oxidation of intermediates .

What mechanistic insights explain the formation of the benzothiophene ring in fluorinated systems?

Advanced Research Question

The mechanism involves nucleophilic attack of the thiol on the aldehyde carbon, forming a thiohemiacetal intermediate. Subsequent dehydration and cyclization generate the thiophene ring. Fluorine substituents stabilize intermediates through electron-withdrawing effects, accelerating ring closure . Computational studies (DFT) can model transition states and regioselectivity influenced by fluorine positioning .

How do the electronic effects of fluorine substituents influence the compound’s reactivity in further transformations?

Advanced Research Question

Fluorine atoms deactivate the aromatic ring toward electrophilic substitution but enhance reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, the electron-deficient ring facilitates Suzuki-Miyaura couplings with boronic acids, enabling functionalization at specific positions . Fluorine’s inductive effect also increases oxidative stability, making the compound suitable for high-temperature reactions .

When encountering discrepancies in reported synthetic yields, what analytical approaches identify the source of variation?

Advanced Research Question

Compare reaction conditions (e.g., catalyst loading, solvent purity ) and characterize by-products via LC-MS or GC-MS. Trace moisture or oxygen can deactivate catalysts or promote side reactions, necessitating Karl Fischer titration or headspace gas analysis . Reproducibility tests under controlled atmospheres and standardized reagents are critical .

What strategies mitigate decomposition or side reactions during storage or functionalization of this compound?

Advanced Research Question

Store the compound under inert gases (argon) at low temperatures (-20°C) to prevent hydrolysis or oxidation . Use stabilizing additives (e.g., BHT) in solution phases. During functionalization, avoid protic solvents that may protonate intermediates, and employ scavengers (molecular sieves) to trap reactive by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.